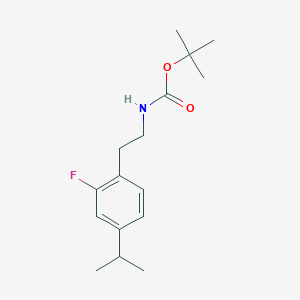

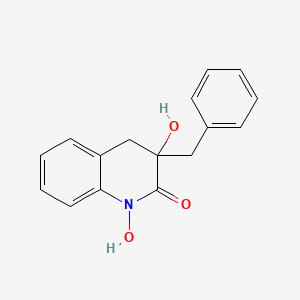

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with the fluorenylmethyloxycarbonyl (Fmoc) group, such as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid , are often used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during synthesis .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as NMR spectroscopy . The presence of the Fmoc group can often be confirmed by characteristic peaks in the NMR spectrum .Chemical Reactions Analysis

The Fmoc group can be removed under basic conditions, which is a key step in peptide synthesis . This allows the amino group to react with the carboxyl group of another amino acid, forming a peptide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the Fmoc group is relatively non-polar, which can affect the solubility of the compound . The compound’s properties can also be determined using various analytical techniques .科学的研究の応用

Enantioselective Synthesis and Dynamic Kinetic Resolution

One application of similar structures to the compound involves the enantioselective synthesis and dynamic kinetic resolution of tetrahydroisoquinoline derivatives. For example, a study described an efficient method for the synthesis of enantiopure tetrahydroisoquinoline-1-carboxylic acid derivatives, useful in the synthesis of modulators of nuclear receptors. The process utilized Candida antarctica lipase B for the dynamic kinetic resolution, achieving high enantiomeric excess and good chemical yields (Forró et al., 2016).

Fluorescent Labeling and Biomedical Analysis

Another application is in the field of fluorescent labeling and biomedical analysis. A study introduced a novel fluorophore derived from methoxyindole-acetic acid, demonstrating its utility as a fluorescent labeling reagent for carboxylic acids. This compound exhibited strong fluorescence across a wide pH range and showed high stability, making it suitable for various analytical applications in biomedical research (Hirano et al., 2004).

Coordination Compounds and Catalysis

Research has also explored the synthesis of coordination compounds based on tetrahydroisoquinoline carboxylic acids. One study described the preparation of such compounds with transition metals (Cu, Co, Fe) and their application in enantioselective catalysis. These compounds have shown promise in catalyzing chemical reactions, such as the nitroaldol and Michael additions, demonstrating the versatility of tetrahydroisoquinoline derivatives in synthetic chemistry (Jansa et al., 2007).

Synthesis of Optically Pure Compounds

The synthesis of optically pure tetrahydroisoquinoline derivatives is another significant area of application. A study detailed a practical and efficient method to obtain enantiomerically pure tetrahydroisoquinoline-1- and -3-carboxylic acids. Such compounds are valuable intermediates in the synthesis of biologically active molecules and pharmaceuticals (Kurata et al., 2015).

Metabolic Studies and Drug Development

Investigations into the metabolism of tetrahydroisoquinoline-based compounds offer insights into their pharmacokinetic profiles and potential therapeutic applications. One study identified human metabolites of a novel inhibitor targeting the heart's If channel, providing valuable information for drug development and therapeutic monitoring (Umehara et al., 2009).

将来の方向性

特性

CAS番号 |

204317-98-6 |

|---|---|

製品名 |

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

分子式 |

C25H21NO4 |

分子量 |

399.4 g/mol |

IUPAC名 |

(1R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-isoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C25H21NO4/c27-23(28)25(22-12-6-1-7-16(22)13-14-26-25)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,26H,13-15H2,(H,27,28)/t25-/m1/s1 |

InChIキー |

YXSDSRVQUHNGKD-RUZDIDTESA-N |

異性体SMILES |

C1CN[C@](C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

SMILES |

C1CNC(C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

正規SMILES |

C1CNC(C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate](/img/structure/B1468204.png)

![Methyl 2-[(6-chloro-2-methyl-5-nitro-4-pyrimidinyl)amino]acetate](/img/structure/B1468206.png)

![2-(3-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468207.png)

![2-[3-(2-Hydroxybutyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468209.png)

![Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B1468210.png)

![Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1468212.png)

![Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B1468221.png)